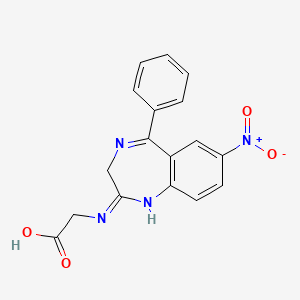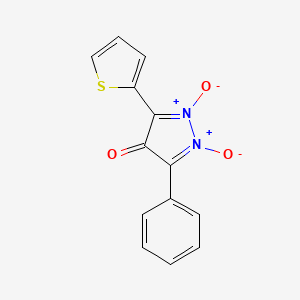
4H-Pyrazol-4-one, 3-phenyl-5-(2-thienyl)-, 1,2-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4H-Pyrazol-4-one, 3-phenyl-5-(2-thienyl)-, 1,2-dioxide is a chemical compound with the molecular formula C13H8N2O3S and a molecular weight of 272.28 This compound is characterized by its unique structure, which includes a pyrazolone ring substituted with phenyl and thienyl groups, and an additional dioxide functionality
准备方法
The synthesis of 4H-Pyrazol-4-one, 3-phenyl-5-(2-thienyl)-, 1,2-dioxide typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the cyclization of a hydrazine derivative with a diketone, followed by oxidation to introduce the dioxide functionality. Industrial production methods may vary, but they generally follow similar principles, often optimized for yield and purity.
化学反应分析
4H-Pyrazol-4-one, 3-phenyl-5-(2-thienyl)-, 1,2-dioxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.
Reduction: Reduction reactions can remove oxygen functionalities, potentially converting the dioxide to other forms.
Substitution: The phenyl and thienyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
4H-Pyrazol-4-one, 3-phenyl-5-(2-thienyl)-, 1,2-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials and as a catalyst in certain industrial processes.
作用机制
The mechanism by which 4H-Pyrazol-4-one, 3-phenyl-5-(2-thienyl)-, 1,2-dioxide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biological pathways and chemical reactions. The exact pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar compounds to 4H-Pyrazol-4-one, 3-phenyl-5-(2-thienyl)-, 1,2-dioxide include other pyrazolone derivatives with different substituents. These compounds share a common pyrazolone core but differ in their functional groups, leading to variations in reactivity and applications. The uniqueness of this compound lies in its specific substitution pattern and dioxide functionality, which confer distinct chemical and biological properties.
属性
CAS 编号 |
61572-38-1 |
|---|---|
分子式 |
C13H8N2O3S |
分子量 |
272.28 g/mol |
IUPAC 名称 |
1,2-dioxido-3-phenyl-5-thiophen-2-ylpyrazole-1,2-diium-4-one |
InChI |
InChI=1S/C13H8N2O3S/c16-13-11(9-5-2-1-3-6-9)14(17)15(18)12(13)10-7-4-8-19-10/h1-8H |
InChI 键 |
CMLVDMZOURAOGF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=[N+]([N+](=C(C2=O)C3=CC=CS3)[O-])[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


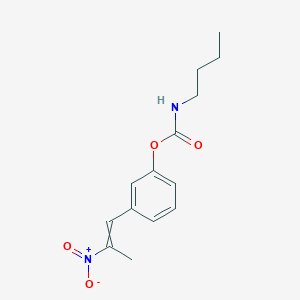

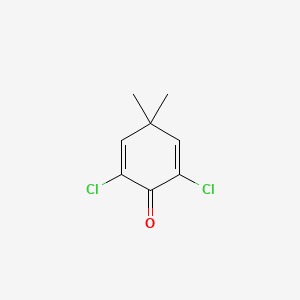
![2-[(18-Bromooctadecyl)oxy]oxane](/img/structure/B14587367.png)
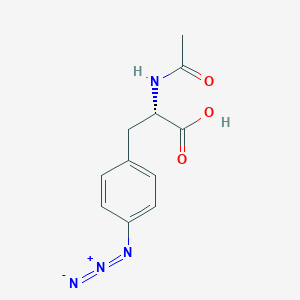
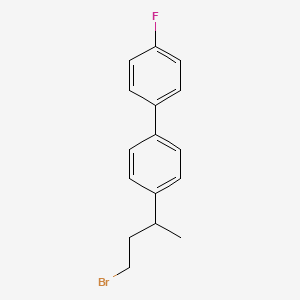
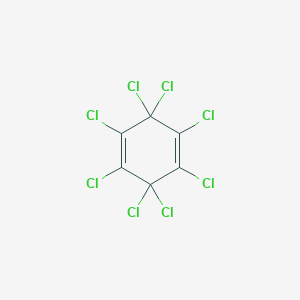
![Propanamide, N-ethyl-3-[[2-[methyl(phenylmethyl)amino]ethyl]amino]-](/img/structure/B14587395.png)
![Phenol, 4-methyl-2-[phenyl(phenylsulfonyl)methyl]-](/img/structure/B14587401.png)
![N,N-Bis(2-hydroxyethyl)-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14587412.png)

![1,4-Dichloro-2-{[2-(ethenesulfonyl)ethenyl]sulfanyl}benzene](/img/structure/B14587422.png)
